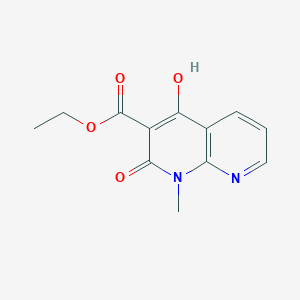

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

描述

Structural and Functional Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at the 1- and 8-positions, creating a planar, conjugated system with distinct electronic properties. This arrangement enables strong hydrogen-bonding interactions and coordination chemistry, making it a versatile pharmacophore. The electron-deficient nature of the 1,8-naphthyridine core facilitates interactions with biological targets such as DNA topoisomerases, kinases, and neurotransmitter transporters. For example, the carbonyl and hydroxyl groups in Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate enhance its binding affinity to enzymatic active sites through hydrogen bonding and π-π stacking.

The functional versatility of 1,8-naphthyridines is evident in their broad pharmacological applications. Derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and neuroactive properties. Substituents at the 2-, 3-, and 4-positions modulate solubility, bioavailability, and target specificity. For instance, the ethyl carboxylate group in this compound improves membrane permeability, while the hydroxyl group at C4 enhances interactions with polar residues in proteins.

Table 1: Key Functional Groups in this compound

| Position | Functional Group | Role in Bioactivity |

|---|---|---|

| C3 | Ethyl carboxylate | Enhances lipophilicity and metabolic stability |

| C4 | Hydroxyl | Facilitates hydrogen bonding with target proteins |

| C2 | Oxo group | Stabilizes keto-enol tautomerism for electronic delocalization |

Historical Development of Naphthyridine-Based Pharmacophores

The synthesis of 1,8-naphthyridines dates to the Friedlander reaction in 1882, which combined o-aminobenzaldehyde derivatives with ketones under basic conditions. Early methods relied on harsh reagents like concentrated sulfuric acid and high temperatures, limiting scalability. Advances in the 21st century introduced sustainable approaches, such as ionic liquid (IL)-catalyzed reactions in aqueous media. For example, choline hydroxide (ChOH) emerged as a green catalyst, enabling gram-scale synthesis of 1,8-naphthyridines with >90% yields through hydrogen-bond-mediated cyclization.

The discovery of nalidixic acid in the 1960s marked the first therapeutic application of 1,8-naphthyridines as antibacterial agents. Subsequent derivatives like enoxacin and trovafloxacin expanded their utility to antiviral and anticancer therapies. This compound represents a modern iteration, optimized for enhanced binding to neurological targets such as the serotonin transporter (hSERT). Computational studies, including molecular docking and density functional theory (DFT), have refined structure-activity relationships (SAR), guiding the design of derivatives with improved pharmacokinetic profiles.

Positional Isomerism in Naphthyridine Systems: Comparative Analysis

Naphthyridines exhibit six positional isomers, differentiated by nitrogen atom placement. The 1,8-isomer is distinguished by its bidirectional hydrogen-bonding capacity and planar geometry, which favor intercalation into DNA and protein binding. In contrast, 1,5-naphthyridines exhibit reduced aromaticity due to disrupted conjugation, limiting their use in coordination chemistry. Similarly, 1,6-naphthyridines display lower metabolic stability because of increased susceptibility to oxidative degradation.

Table 2: Comparative Properties of Naphthyridine Isomers

| Isomer | Aromaticity | Hydrogen-Bonding Capacity | Biological Applications |

|---|---|---|---|

| 1,8 | High | Bidirectional | Antibacterials, kinase inhibitors |

| 1,5 | Moderate | Unidirectional | Metal-organic frameworks |

| 1,6 | Low | Limited | Fluorescent probes |

This compound leverages the 1,8-isomer’s stability and electronic features for sustained activity in neurological assays. The C3 carboxylate and C4 hydroxyl groups align optimally with the hSERT binding pocket, a property less feasible in other isomers due to steric or electronic mismatches.

属性

IUPAC Name |

ethyl 4-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6-13-10(7)14(2)11(8)16/h4-6,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKSOVGCSSPZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715964 | |

| Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77276-17-6 | |

| Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2-aminopyridine derivatives, with diketones or β-diketones under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Process optimization is crucial to ensure high yield and minimal by-products.

化学反应分析

Types of Reactions: Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at various positions on the naphthyridine ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted naphthyridine derivatives, each with unique chemical and biological properties.

科学研究应用

Chemistry: In chemistry, Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets and pathways makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties can be harnessed for various industrial applications.

作用机制

The mechanism by which Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural and Functional Group Variations

Key structural differences among analogues include:

- Substituents at position 1 : Methyl, ethyl, isobutyl, benzyl, propargyl, cyclopropyl, or phenyl groups.

- Functional groups at positions 2 and 4: Oxo (keto) vs. hydroxy (enol) groups.

- Ring saturation : Fully aromatic (1,2-dihydro) vs. partially saturated (tetrahydro or decahydro).

Table 1: Structural and Physical Comparison

Key Research Findings and Discrepancies

- Molecular Formula Conflicts : incorrectly assigns C₁₉H₁₅N₂O₄ to a phenyl-substituted variant; the correct formula for the methyl analogue is C₁₃H₁₂N₂O₄ .

- Yield Variability: Synthesis yields range from 33% (domino reactions) to 85% (cyclization), highlighting dependence on reaction conditions .

- Functional Group Impact : The 4-hydroxy group enhances hydrogen bonding in drug-receptor interactions compared to 4-oxo analogues .

生物活性

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, with CAS number 77276-17-6, is a compound belonging to the naphthyridine family. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.24 g/mol

- Structure : The compound features a naphthyridine core with hydroxy and oxo functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

- Receptor Interaction : Similar compounds in the naphthyridine class have shown potential in modulating receptor activities, which can influence cellular signaling pathways.

- Biochemical Pathways : The presence of functional groups allows for interactions with enzymes and receptors that may lead to diverse biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds containing a naphthyridine core exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphthyridines can inhibit bacterial growth effectively. This is particularly relevant in developing new antibiotics to combat resistant strains .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV. Modifications of similar naphthyridine compounds have demonstrated high potency against integrase mutants of HIV-1, suggesting potential as a therapeutic agent in treating AIDS .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been noted in various studies. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress within cancer cells, leading to cell death .

Case Studies and Research Findings

常见问题

Basic: What are the common synthetic routes for Ethyl 4-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with condensation of malonate derivatives. For example:

Condensation : Diethyl ethoxymethylenemalonate reacts with substituted amines under reflux in diphenyl ether at 250°C to form intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

N-Alkylation : The intermediate undergoes alkylation with reagents like benzyl chloride or p-chlorobenzyl chloride in the presence of NaH/DMF at 90°C to introduce substituents at the N1 position .

Hydrolysis : Acidic or basic hydrolysis converts the ester group to carboxylic acid derivatives, enabling further functionalization .

Key Considerations : Optimize reaction time and temperature to avoid side products, and use inert atmospheres for moisture-sensitive steps .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : The ester carbonyl (C=O) resonates at ~165–170 ppm, while the hydroxyl proton (4-OH) appears as a broad singlet at ~12–14 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (OH stretch) confirm functional groups .

- Crystallography :

- Mass Spectrometry : Exact mass is 234.0681 (C₁₁H₁₀N₂O₄), with fragmentation patterns indicating loss of the ethyl group (m/z 189) .

Advanced: How can reaction yield discrepancies in derivative synthesis be resolved?

Answer:

Yield variations often arise from:

Reagent Purity : Impurities in alkylating agents (e.g., benzyl chloride) reduce efficiency. Pre-distill reagents or use fresh stocks .

Catalyst Optimization : Replace NaH with milder bases (e.g., K₂CO₃) for sensitive substrates to minimize decomposition .

Temperature Control : Microwave-assisted synthesis (e.g., 140°C for 2 h in DMF) improves reproducibility compared to conventional heating .

Workup Strategies : Use silica gel chromatography (CombiFlash) for purification, especially for polar byproducts .

Advanced: What computational strategies predict the bioactivity of 1,8-naphthyridine derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., RNase H or HIV reverse transcriptase). Focus on van der Waals interactions, which dominate in hydrophobic pockets .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial or antiviral activity .

- Binding Isotope Effects (BIEs) : Quantum mechanical calculations (e.g., DFT) evaluate isotopic substitution impacts on enzyme-inhibitor interactions .

Advanced: How can the ester group be modified to enhance bioactivity?

Answer:

- Aminolysis : React the ester with ammonia/ethanol at 100°C to form carboxamides, improving solubility and target affinity .

- Acylation : Use ethyl formate/NaH in THF to introduce formyl groups, enabling further Schiff base formation for metal chelation .

- Hydrolysis : Convert the ester to a carboxylic acid (NaOH/EtOH, reflux) for salt formation (e.g., sodium salts), enhancing bioavailability .

Advanced: How are crystallographic data analyzed to resolve structural ambiguities?

Answer:

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with a Bruker D8 Venture system.

Refinement : Apply SHELXL for anisotropic displacement parameters. Check for twinning using the Rint value; values >5% require twin refinement .

Validation : Verify hydrogen bonding (e.g., O–H···O=C interactions) and π-stacking distances (3.5–4.0 Å) using Mercury software .

Basic: What are the key safety precautions when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced: How do tautomeric forms influence reactivity in 1,8-naphthyridine systems?

Answer:

The keto-enol tautomerism at the 4-hydroxy-2-oxo moiety affects nucleophilic attack sites:

- Keto Form : Favors alkylation at the N1 position (e.g., with benzyl chloride in DMF) .

- Enol Form : Reacts with electrophiles (e.g., nitroacetate) at the 3-position, forming nitro derivatives .

Monitoring : Use ¹H NMR (DMSO-d₆) to detect tautomeric equilibrium via OH proton shifts .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Byproducts : Unreacted starting materials (e.g., malonate esters) or over-alkylated derivatives.

- Purification :

- Recrystallization : Use ethanol/water mixtures (1:3) to isolate pure crystals .

- Column Chromatography : Elute with ethyl acetate/hexane (3:7) to separate polar impurities .

Advanced: How is high-throughput screening (HTS) applied to 1,8-naphthyridine libraries?

Answer:

- Automated Synthesis : Use microwave reactors and robotic liquid handlers to generate derivatives (e.g., 96-well plates) .

- Activity Assays : Screen against bacterial DNA gyrase or viral proteases via fluorescence polarization .

- Data Analysis : Apply machine learning (e.g., Random Forest) to identify SAR trends from HTS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。